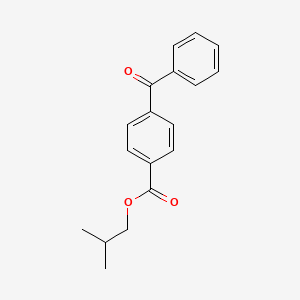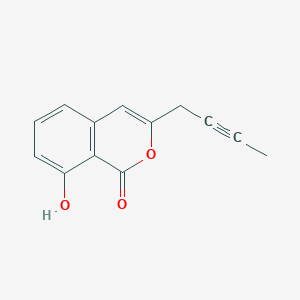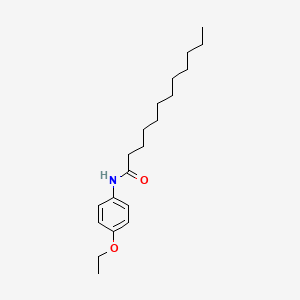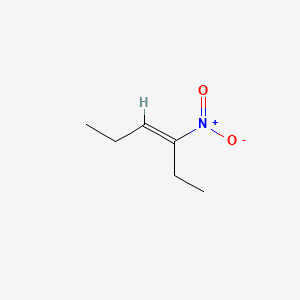
(3E)-3-Nitro-3-hexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-Nitro-3-hexene is an organic compound characterized by a nitro group attached to a hexene chain The “3E” designation indicates the position and configuration of the double bond and the nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-Nitro-3-hexene typically involves the nitration of hexene derivatives. One common method is the reaction of 3-hexene with nitric acid in the presence of a catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (3E)-3-Nitro-3-hexene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroalkenes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products:
Oxidation: Formation of nitroalkenes.
Reduction: Formation of hexylamine derivatives.
Substitution: Formation of substituted hexenes with various functional groups.
Wissenschaftliche Forschungsanwendungen
(3E)-3-Nitro-3-hexene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (3E)-3-Nitro-3-hexene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular processes. Additionally, the compound can interact with nucleophiles and electrophiles, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(3E)-3-Nitro-2-hexene: Similar structure but with the nitro group at a different position.
(3E)-3-Nitro-4-hexene: Another isomer with the nitro group at the fourth position.
(3E)-3-Nitro-3-pentene: A shorter chain analog with similar reactivity.
Uniqueness: (3E)-3-Nitro-3-hexene is unique due to its specific configuration and position of the nitro group, which influences its reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
68216-53-5 |
|---|---|
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
(E)-3-nitrohex-3-ene |
InChI |
InChI=1S/C6H11NO2/c1-3-5-6(4-2)7(8)9/h5H,3-4H2,1-2H3/b6-5+ |
InChI-Schlüssel |
LDKGEUAGEISBIX-AATRIKPKSA-N |
Isomerische SMILES |
CC/C=C(\CC)/[N+](=O)[O-] |
Kanonische SMILES |
CCC=C(CC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473944.png)
![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
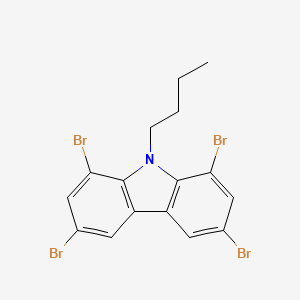
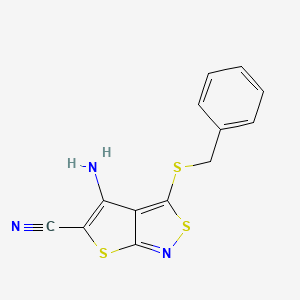
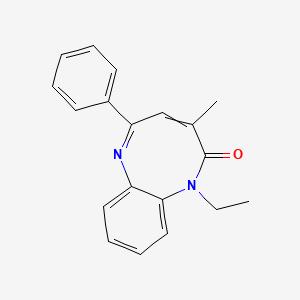
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
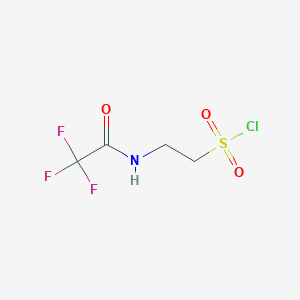
![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)
